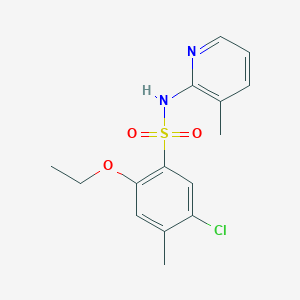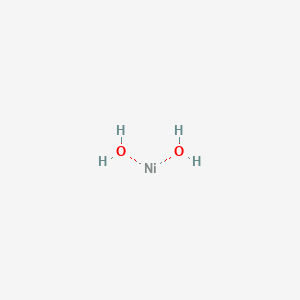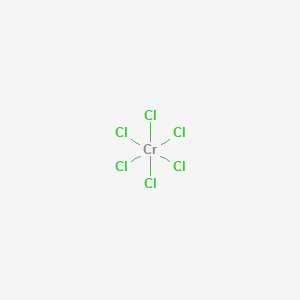
Chromium hexachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium hexachloride can be synthesized through the direct chlorination of chromium metal at high temperatures. The reaction typically involves passing chlorine gas over chromium metal at temperatures around 400-500°C. The reaction can be represented as follows: [ \text{Cr} + 3\text{Cl}_2 \rightarrow \text{CrCl}_6 ]
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of chromium oxide in the presence of a catalyst. The process involves heating chromium oxide with chlorine gas in the presence of a catalyst such as aluminum chloride. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Chromium hexachloride undergoes various types of chemical reactions, including:
Oxidation: this compound is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of chromium, such as chromium (III) chloride, using reducing agents like hydrogen gas or metal hydrides.
Substitution: this compound can undergo substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds like alcohols and aldehydes. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions, often at elevated temperatures.
Substitution Reactions: Ligands such as ammonia or phosphines are used in substitution reactions, typically in an inert atmosphere to prevent oxidation.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and chromium (III) chloride.
Reduction: The primary product is chromium (III) chloride.
Substitution: The products depend on the ligands used, resulting in various chromium complexes.
Scientific Research Applications
Chromium hexachloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in studying oxidative stress and its effects on cellular processes.
Medicine: this compound is being investigated for its potential use in cancer treatment due to its strong oxidizing properties.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in metal finishing processes.
Mechanism of Action
Chromium hexachloride can be compared with other chromium compounds such as:
Chromium (III) chloride: Unlike this compound, chromium (III) chloride is a less reactive compound and is commonly used as a precursor in the synthesis of other chromium compounds.
Chromium (VI) oxide: Both this compound and chromium (VI) oxide are strong oxidizing agents, but chromium (VI) oxide is more commonly used in industrial applications due to its stability and ease of handling.
Uniqueness: this compound is unique due to its high reactivity and strong oxidizing properties, making it valuable in specific chemical and industrial processes where other chromium compounds may not be as effective.
Comparison with Similar Compounds
- Chromium (III) chloride
- Chromium (VI) oxide
- Chromium (II) chloride
Properties
CAS No. |
14986-48-2 |
|---|---|
Molecular Formula |
C13H29NO3S |
Molecular Weight |
264.7 g/mol |
IUPAC Name |
hexachlorochromium |
InChI |
InChI=1S/6ClH.Cr/h6*1H;/q;;;;;;+6/p-6 |
InChI Key |
NMEWABUVUQJHDY-UHFFFAOYSA-H |
SMILES |
Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |
Canonical SMILES |
Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |
Synonyms |
CHROMIUM(VI)CHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)
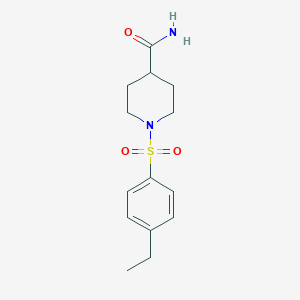

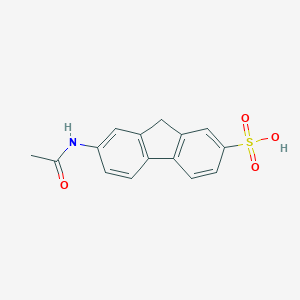
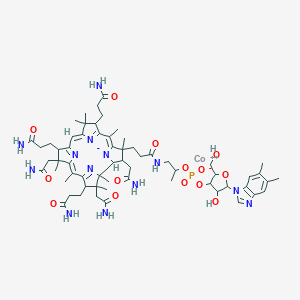
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
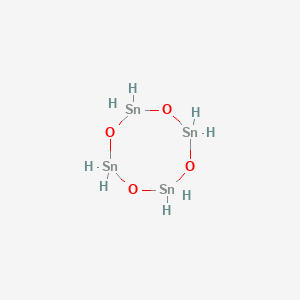

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)

